molecular formula C8H5LiN2O2 B2606077 Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 2243509-37-5

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2606077
CAS No.: 2243509-37-5
M. Wt: 168.08
InChI Key: BBFBRPSFRLBSJM-UHFFFAOYSA-M
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Description

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a carboxylate group at the 8th position and a lithium ion. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties .

Properties

IUPAC Name

lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-5-10-4-1-3-9-7(6)10;/h1-5H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFBRPSFRLBSJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=CC(=C2N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243509-37-5
Record name lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves the functionalization of pyrrolo[1,2-a]pyrimidine derivatives. One common method includes the reaction of heterocyclic ketene aminals with dialkylacetylenedicarboxylates under reflux conditions . Another approach involves the Dimroth rearrangement, which is a process of isomerization involving the relocation of heteroatoms within the heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and green chemistry approaches, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, it may modulate neuronal pathways to provide neuroprotective benefits .

Biological Activity

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse pharmacological properties. The presence of the lithium ion is significant as it may influence the compound's solubility and biological activity. The pyrrolo[1,2-a]pyrimidine scaffold is known for its role in various biological processes, including cell signaling and proliferation.

Research indicates that compounds with a pyrrolo[1,2-a]pyrimidine structure often exhibit their biological effects through:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Many derivatives have shown potent inhibition of CDK9, which is crucial for cell cycle regulation and has implications in cancer therapy. For instance, a study found that certain pyrrolo derivatives inhibited CDK9 activity significantly, leading to reduced proliferation in pancreatic cancer cell lines (IC50 values around 4.98 µM) .
  • Antioxidant Activity : The compound has been evaluated for its antioxidant properties using the DPPH radical scavenging method. While the activity was modest (less than 20% at certain concentrations), it suggests potential applications in oxidative stress-related conditions .
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, although further research is needed to quantify these effects .

Cancer Research

This compound has been investigated for its anti-cancer properties:

  • Pancreatic Cancer : A series of novel derivatives demonstrated strong anti-proliferative effects against pancreatic ductal adenocarcinoma (PDAC) cell lines by inhibiting CDK9. This inhibition led to reduced phosphorylation of retinoblastoma protein (Rb) and induced apoptosis through downregulation of anti-apoptotic proteins like Mcl-1 and c-Myc .
CompoundIC50 (µM)Mechanism
2g4.98CDK9 inhibition
2d6.23CDK9 inhibition
2c>10Poor solubility

Antioxidant and Antibacterial Studies

The antioxidant capacity was assessed using the DPPH method, revealing that while the compounds showed some radical scavenging ability, they were not as effective as standard antioxidants like ascorbic acid. Antibacterial tests indicated dose-dependent activity against selected bacterial strains .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Pancreatic Cancer Treatment : In vivo studies using xenograft models demonstrated that compounds based on this scaffold could reduce tumor growth significantly compared to controls.
  • Oxidative Stress Models : Experimental models assessing oxidative stress have shown that these compounds can mitigate damage in cellular systems exposed to reactive oxygen species (ROS).
  • Antibacterial Applications : Clinical isolates tested against synthesized derivatives indicated potential use as new antibacterial agents; however, further optimization is necessary to enhance efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as cyclization of pyrrole derivatives followed by carboxylation and lithiation. For example, analogous compounds like ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrimidine-8-carboxylate are synthesized via continuous flow reactors to optimize efficiency . Key factors affecting yield include:

  • Temperature control : Higher temperatures (80–100°C) during cyclization improve ring closure but may degrade sensitive functional groups.
  • Lithiation agents : Use of organolithium reagents (e.g., LDA or LiHMDS) requires anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical for isolating the lithium salt form .

Q. How can spectroscopic techniques (NMR, IR, ESI-MS) confirm the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Look for characteristic signals: pyrrolo protons at δ 6.5–7.5 ppm (aromatic region) and absence of ethoxy groups (δ 1.2–1.4 ppm for CH3), confirming de-esterification .
  • IR : A strong absorption band at ~1650 cm<sup>−1</sup> indicates the carboxylate (C=O stretch), while bands at 3000–3100 cm<sup>−1</sup> confirm aromatic C-H stretches .
  • ESI-MS : The molecular ion peak at m/z 168.08 (C8H5LiN2O2<sup>+</sup>) confirms the lithiated species .

Q. What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the lithium counterion’s weak hydration .
  • Stability : Degrades under acidic conditions (pH < 5) via protonation of the carboxylate. Store at −20°C under argon to prevent oxidation of the pyrrolo ring .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess charge distribution. The carboxylate group’s electron-withdrawing effect increases electrophilicity at the pyrimidine nitrogen, influencing reactivity .
  • Docking studies : Use AutoDock Vina to model interactions with thrombin (PDB: 8ZJ). The fused pyrrolo-pyrimidine system shows affinity for the active site, suggesting anticoagulant potential .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?

Methodological Answer:

  • Comparative analysis : Cross-reference <sup>13</sup>C NMR data of analogous compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, m/z 309.3 ) to identify shifts caused by substituents.
  • Variable-temperature NMR : Resolve overlapping signals by analyzing dynamic effects at low temperatures (−40°C) .

Q. How does modifying the pyrrolo[1,2-a]pyrimidine scaffold (e.g., substituent effects) alter biological activity?

Methodological Answer:

  • SAR studies : Introduce electron-withdrawing groups (e.g., Cl at position 8) to enhance thrombin inhibition (IC50 reduced by ~40% compared to unsubstituted analogs) .
  • Functional assays : Test anticoagulant activity via prothrombin time (PT) assays. For example, 4-hydroxy-N-methyl derivatives show prolonged PT at 10 µM .

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